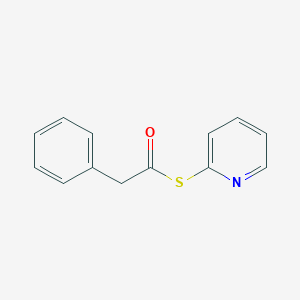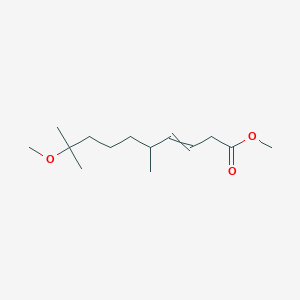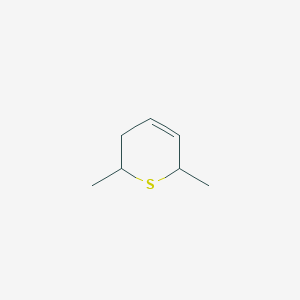![molecular formula C13H23BrO6 B14591518 Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol CAS No. 61242-28-2](/img/structure/B14591518.png)
Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;9-bromobicyclo[331]nonane-1,5-diol is a compound that combines the properties of acetic acid and a brominated bicyclic nonane diol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;9-bromobicyclo[331]nonane-1,5-diol typically involves the bromination of bicyclo[331]nonane-1,5-diol followed by acetylation
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters would be essential to ensure efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The brominated diol can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of hydroxyl or amino derivatives.
科学的研究の応用
Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the diol moiety can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity and metabolic pathways, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): An organoborane compound used in hydroboration reactions.
Bicyclo[3.3.1]nonane-1,5-diol: The non-brominated version of the compound, used in various organic synthesis applications.
Uniqueness
Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol is unique due to the presence of both bromine and acetic acid functionalities, which provide distinct reactivity and potential applications compared to similar compounds. The bromine atom enhances its reactivity in substitution reactions, while the acetic acid moiety allows for further functionalization and derivatization.
特性
CAS番号 |
61242-28-2 |
|---|---|
分子式 |
C13H23BrO6 |
分子量 |
355.22 g/mol |
IUPAC名 |
acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol |
InChI |
InChI=1S/C9H15BrO2.2C2H4O2/c10-7-8(11)3-1-4-9(7,12)6-2-5-8;2*1-2(3)4/h7,11-12H,1-6H2;2*1H3,(H,3,4) |
InChIキー |
XVJKWBCTPTXMFR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C1CC2(CCCC(C1)(C2Br)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





amino}heptanoate](/img/structure/B14591464.png)

![1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]-](/img/structure/B14591473.png)
![5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one](/img/structure/B14591479.png)

![1-Methyl-1-silabicyclo[2.2.1]heptane](/img/structure/B14591487.png)
![2-Chloro-N-{4-[4-methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14591490.png)
![2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14591495.png)

![1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one](/img/structure/B14591515.png)

